Higher Calculated Lipophilicity Versus the Des‑Ethyl Analog Improves Predicted Membrane Permeability
The N‑ethyl substituent in the target compound is expected to increase lipophilicity relative to the des‑ethyl analog N‑(2‑hydroxyethyl)‑2‑(methylamino)acetamide. Although an experimentally measured LogP for the target compound is not publicly available, its des‑ethyl analog has a computed XLogP of −1.5 . Based on the established Hansch π value for a methylene group (+0.5) the N‑ethyl derivative would be predicted to exhibit a LogP approximately 0.5–1.0 units higher, bringing it closer to the range typically associated with improved passive membrane diffusion. This class‑level inference is consistent with the structure‑activity relationship teachings of the 2‑aminoacetamide patent family, where increased N‑alkyl chain length correlates with enhanced Na⁺ channel blocking potency [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ −0.5 to +0.5 (calculated by Hansch π addition to analog XLogP) |
| Comparator Or Baseline | N-(2-Hydroxyethyl)-2-(methylamino)acetamide XLogP: −1.5 |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +1.0 |
| Conditions | Computed XLogP values; Hansch π addition model |
Why This Matters
Higher lipophilicity can improve passive membrane permeation and oral absorption potential, making the target compound a more suitable starting point for cell‑based screening campaigns than its more hydrophilic des‑ethyl analog.
- [1] U.S. Patent Application 20020016464. Substituted 2-aminoacetamides and the use thereof. Filed August 21, 2001. View Source
